Tetraphenyl-d20-tin

Übersicht

Beschreibung

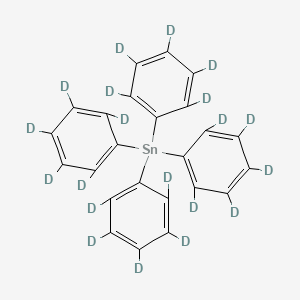

Tetraphenyl-d20-tin is an isotopically labeled organotin compound with the molecular formula (C6D5)4Sn. It is a derivative of tetraphenyltin, where the hydrogen atoms in the phenyl groups are replaced by deuterium atoms. This compound is primarily used in scientific research due to its unique isotopic properties, which make it valuable for various analytical and synthetic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tetraphenyl-d20-tin can be synthesized through the reaction of tetraphenyltin with deuterated reagents. One common method involves the exchange of hydrogen atoms with deuterium atoms using deuterated solvents or reagents under specific conditions. The reaction typically requires a catalyst to facilitate the exchange process.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using deuterated benzene (C6D6) and tin tetrachloride (SnCl4) as starting materials. The reaction is carried out under controlled temperature and pressure conditions to ensure complete deuteration of the phenyl groups. The product is then purified through crystallization or distillation to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

Tetraphenyl-d20-tin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form tin oxides and other organotin compounds.

Reduction: It can be reduced to lower oxidation states of tin, such as tin(II) compounds.

Substitution: The phenyl groups in this compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed for substitution reactions.

Major Products Formed

Oxidation: Tin oxides and phenyl-substituted tin compounds.

Reduction: Tin(II) compounds and partially deuterated phenyl compounds.

Substitution: Various substituted organotin compounds depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Tetraphenyl-d20-tin is employed as a reagent in organic synthesis due to its ability to facilitate various reactions:

- Stannylation Reactions : It acts as a stannylating agent, introducing tin into organic molecules. This is particularly useful in the synthesis of organosilicon compounds and other organometallics.

- Cross-Coupling Reactions : The compound can participate in cross-coupling reactions, such as the Suzuki and Stille reactions, which are essential for forming carbon-carbon bonds in complex organic molecules .

Analytical Chemistry

The deuterated nature of this compound allows for enhanced performance in analytical methods:

- NMR Spectroscopy : The incorporation of deuterium provides significant advantages in nuclear magnetic resonance spectroscopy, improving signal clarity and resolution. This is crucial for studying reaction mechanisms and molecular dynamics.

- Mass Spectrometry : It serves as a standard in mass spectrometry for quantifying tin levels in samples, aiding in environmental monitoring and quality control processes.

Material Science

In material science, this compound has been investigated for its potential applications:

- Thin Film Technologies : Research indicates that this compound can be used to create thin films for electronic applications. Its properties make it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells .

- Nanocomposites : The compound can be incorporated into nanocomposite materials to enhance their mechanical and thermal properties, making them suitable for advanced engineering applications.

Biomedical Research

This compound has also found applications in biomedical research:

- Drug Development : Studies have explored its potential as a drug delivery agent due to its ability to form stable complexes with various therapeutic agents. This property can enhance the bioavailability of drugs .

- Photodynamic Therapy : The compound shows promise in photodynamic therapy applications, where it can act as a photosensitizer. Its ability to generate reactive oxygen species upon light activation makes it a candidate for cancer treatment strategies .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Stannylation | Facilitates introduction of tin into organic compounds |

| Analytical Chemistry | NMR Spectroscopy | Enhanced signal clarity due to deuteration |

| Material Science | Thin Film Technologies | Suitable for OLEDs and photovoltaic cells |

| Biomedical Research | Drug Development | Improves bioavailability of therapeutic agents |

| Biomedical Research | Photodynamic Therapy | Generates reactive oxygen species for cancer treatment |

Case Study 1: Stannylation in Organic Synthesis

A study demonstrated the effectiveness of this compound as a stannylating agent in synthesizing complex organosilicon compounds. The results showed high yields and selectivity, confirming its utility in synthetic methodologies.

Case Study 2: Photodynamic Therapy

Research exploring the application of this compound as a photosensitizer highlighted its ability to induce apoptosis in cancer cells upon light activation. This study provided insights into its mechanisms of action and potential therapeutic benefits.

Case Study 3: Thin Film Applications

Investigations into the use of this compound in thin film technologies revealed promising results regarding its electrical conductivity and stability when applied to OLED devices. This opens avenues for further research into its commercial viability.

Wirkmechanismus

The mechanism of action of tetraphenyl-d20-tin involves its interaction with molecular targets through its organotin moiety. The deuterium atoms in the phenyl groups provide unique isotopic labeling, allowing researchers to track the compound’s behavior in various chemical and biological systems. The organotin moiety can interact with enzymes, proteins, and other biomolecules, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tetraphenyltin: The non-deuterated analog of tetraphenyl-d20-tin, used in similar applications but without the isotopic labeling.

Tetramethyltin: An organotin compound with methyl groups instead of phenyl groups, used in different synthetic and industrial applications.

Tetravinyltin: Contains vinyl groups and is used in polymerization reactions and as a precursor for other organotin compounds.

Uniqueness

This compound is unique due to its isotopic labeling with deuterium, which provides distinct advantages in analytical and synthetic applications. The deuterium atoms allow for precise tracking and analysis in studies involving reaction mechanisms, metabolic pathways, and material properties. This makes this compound a valuable tool in scientific research compared to its non-deuterated counterparts.

Biologische Aktivität

Tetraphenyl-d20-tin (C24H20Sn) is a deuterated organotin compound that has garnered attention for its potential biological activities. This article delves into the biological significance, mechanisms of action, and relevant research findings regarding this compound.

This compound is characterized by its four phenyl groups attached to a tin atom, with deuterium substituents enhancing its stability and reactivity in biological systems. The structural formula is represented as follows:

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interactions with various biomolecules, primarily through oxidative stress mechanisms. Organotin compounds have been shown to influence cellular signaling pathways, particularly those involving reactive oxygen species (ROS) and singlet oxygen () production.

Oxidative Stress and ROS Production

This compound has been linked to the generation of ROS, which can lead to oxidative damage in cellular components such as lipids, proteins, and DNA. The following table summarizes the effects of this compound on oxidative stress markers:

| Parameter | Effect | Reference |

|---|---|---|

| Lipid Peroxidation | Increased levels of malondialdehyde | |

| Protein Carbonyls | Elevated carbonyl content | |

| DNA Damage | Increased strand breaks |

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound. Below are notable findings from recent research:

- Cytotoxicity in Cancer Cells :

- Neuroprotective Effects :

- Environmental Impact :

Eigenschaften

IUPAC Name |

tetrakis(2,3,4,5,6-pentadeuteriophenyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C6H5.Sn/c4*1-2-4-6-5-3-1;/h4*1-5H;/i4*1D,2D,3D,4D,5D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHIAMBJMSSNNM-RWLYZZOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[Sn](C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])(C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])C4=C(C(=C(C(=C4[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501310655 | |

| Record name | Stannane, tetra(phenyl-d5)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358731-93-8 | |

| Record name | Stannane, tetra(phenyl-d5)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=358731-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stannane, tetra(phenyl-d5)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.